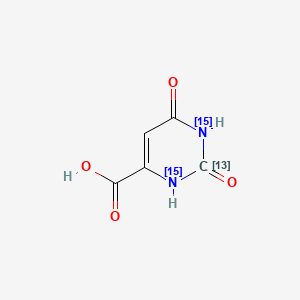
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid is a labeled derivative of orotic acid, a pyrimidinecarboxylic acid. This compound is significant in various biochemical and pharmaceutical research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method involves the reaction of isotopically labeled urea with malonic acid derivatives under controlled conditions to form the desired pyrimidine structure .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as continuous flow synthesis and automated synthesis platforms to ensure high yield and purity. The use of isotopically labeled precursors is crucial in these processes to achieve the desired labeling pattern.
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and biochemical research .
Scientific Research Applications
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of labeled nucleotides and nucleosides.
Biology: Utilized in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: Employed in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of orotic acid. This allows researchers to study the metabolic fate of orotic acid and its derivatives in various biological systems. The labeled atoms enable precise tracking of the compound through different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Orotic Acid: The non-labeled parent compound, widely used in biochemical research.
Pyrido[2,3-d]pyrimidine: Another pyrimidine derivative with significant pharmacological activities.
Triazolo[4,3-a]pyrimidine: Known for its therapeutic roles in various medical applications
Uniqueness
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid is unique due to its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .
Properties
Molecular Formula |
C5H4N2O4 |
|---|---|
Molecular Weight |
159.08 g/mol |
IUPAC Name |
2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+1,6+1,7+1 |
InChI Key |
PXQPEWDEAKTCGB-SVFBATFISA-N |
Isomeric SMILES |
C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















